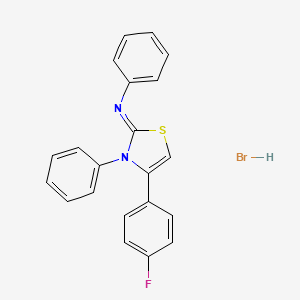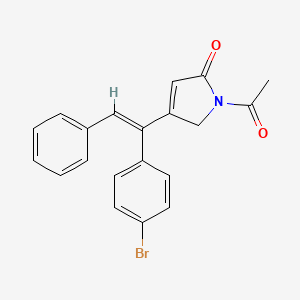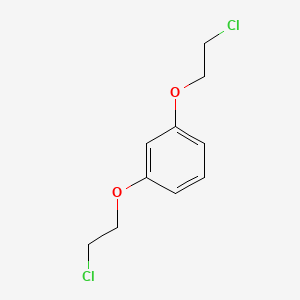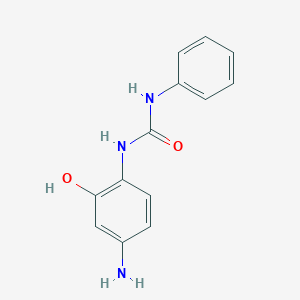
Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an amino group and a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- typically involves the reaction of 4-amino-2-hydroxyaniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the amino group of 4-amino-2-hydroxyaniline and the isocyanate group of phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(4-amino-2-hydroxyphenyl)-N’-methyl-
- Urea, N-(4-amino-2-hydroxyphenyl)-N’-ethyl-
- Urea, N-(4-amino-2-hydroxyphenyl)-N’-benzyl-
Uniqueness
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- is unique due to the presence of two phenyl rings, which can enhance its stability and potential interactions with biological targets
Eigenschaften
CAS-Nummer |
92949-91-2 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-(4-amino-2-hydroxyphenyl)-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c14-9-6-7-11(12(17)8-9)16-13(18)15-10-4-2-1-3-5-10/h1-8,17H,14H2,(H2,15,16,18) |
InChI-Schlüssel |
CPWUEGSLUBOUGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


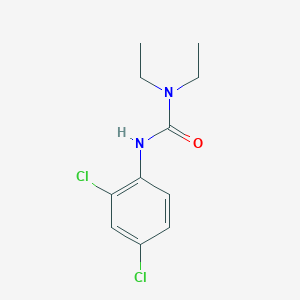

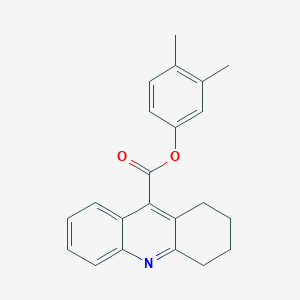
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
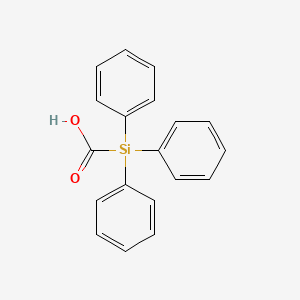


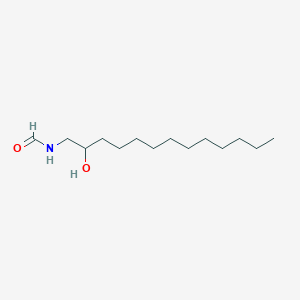
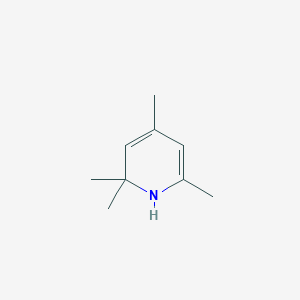
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
